3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS2/c15-14-12(10-6-7-17-8-11(10)18-14)13(16)9-4-2-1-3-5-9/h1-5H,6-8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNQQIHJUGKSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1C(=C(S2)N)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]thiopyran Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]thiopyran ring system.
Introduction of the Benzoyl Group: The benzoyl group is introduced at the 3-position through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, aryl halides, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related heterocycles:
Table 1: Comparison of Key Structural Features
Key Differences and Implications
Core Heterocycle: The thieno-thiopyran core in the target compound incorporates two sulfur atoms, enhancing electron delocalization compared to oxygen-containing analogs like thieno[2,3-c]pyran. This may influence redox properties and binding affinity in biological systems. Pyridazine-based derivatives (e.g., pyridazino[4,3-c:5,6-c']diquinolines) prioritize nitrogen-rich systems, favoring hydrogen bonding and coordination chemistry .
The 2-amine group offers nucleophilic reactivity, enabling derivatization (e.g., amide formation) absent in the carboxylic acid derivative.
Synthetic Accessibility: outlines methods for synthesizing thiophene derivatives via cyclocondensation of malononitrile or ethyl cyanoacetate with sulfur.
Material Science Potential
- The conjugated thieno-thiopyran system could serve as a ligand in optoelectronic materials, leveraging sulfur’s electron-withdrawing effects.
Biological Activity
3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thieno[2,3-c]thiopyran core, has drawn attention for its biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H13NOS2
- Molecular Weight : 275.39 g/mol
- CAS Number : 52824-81-4
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thieno[2,3-c]thiopyran Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Benzoyl Group : Achieved via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antibacterial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include modulation of enzyme activity related to metabolic processes in cancer cells.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Receptor Interaction : It may bind to cellular receptors or proteins that regulate cell growth and apoptosis.
Case Studies and Research Findings
-
Antibacterial Activity Study :
A study published in the African Journal of Pharmacy and Pharmacology evaluated various derivatives of thieno[2,3-c]thiopyran compounds and found that modifications at the amine group significantly impacted their antibacterial efficacy against S. aureus and E. coli . -
Anticancer Activity Investigation :
Research conducted on the anticancer effects revealed that this compound induces apoptosis in human cancer cell lines by activating caspase pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5H-Benzo[4,5]thieno[3,2-c]carbazole | Thienocarbazole | Anticancer |
| 3-Benzoyl derivatives | Various | Antimicrobial |
Q & A
Q. What are the established synthetic routes for 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine?
The compound can be synthesized via cyclocondensation reactions using benzoylisothiocyanate derivatives. A general procedure involves reacting precursor thiophene derivatives (e.g., substituted tetrahydrobenzo[b]thiophenes) with benzoylisothiocyanate in 1,4-dioxane under ambient conditions. Isolation typically involves quenching with ice/water followed by filtration . Optimization of stoichiometry (equimolar ratios) and solvent selection (polar aprotic solvents like 1,4-dioxane) are critical for yield improvement.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and regioselectivity. Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight validation, as demonstrated for analogous thienopyrimidines (e.g., [M+1]+ ion analysis) . Fourier-transform infrared (FTIR) spectroscopy helps identify functional groups like the benzoyl carbonyl (C=O stretch ~1680 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?
Discrepancies between NMR/IR predictions and experimental data may arise from tautomerism or crystallographic packing effects. Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination, as applied to related thieno[2,3-d]pyrimidine derivatives . For dynamic systems, variable-temperature NMR or computational modeling (DFT) can clarify conformational equilibria.
Q. What experimental strategies optimize synthesis yield under varying reaction conditions?
Systematic optimization involves:
- Solvent screening : Polar solvents (e.g., 1,4-dioxane) enhance solubility of aromatic intermediates, while dichloromethane improves acylation efficiency .
- Catalysis : Triethylamine is commonly used to neutralize HCl byproducts in thiourea coupling reactions .
- Temperature control : Room-temperature reactions minimize side-product formation in cyclization steps, whereas heating (e.g., 50–80°C) accelerates sluggish condensations .
Q. What biological activities are associated with thieno-thiopyran derivatives, and how are they evaluated?
Thienopyrimidine analogs exhibit antimicrobial and antitumor activities. In vitro assays include:
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., IC₅₀ determination) . Structure-activity relationship (SAR) studies often focus on substituent effects at the benzoyl or thiopyran moieties.
Methodological Challenges and Solutions
Q. How can regioselectivity issues in thiophene annulation be addressed?
Regioselectivity in thieno-thiopyran formation depends on electronic directing groups. Electron-withdrawing substituents (e.g., benzoyl) favor cyclization at the α-position. Computational tools (e.g., Fukui function analysis) predict reactive sites, while steric effects are mitigated using bulky protecting groups (e.g., tert-butyldimethylsilyl) .
Q. What analytical approaches validate purity for pharmacological studies?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. For chiral analogs, chiral stationary phases or circular dichroism (CD) spectroscopy are employed. Impurity profiling via LC-MS identifies byproducts like hydrolyzed benzoyl intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
